
6-Methyl-2-pyridinecarboxaldehyde
Overview
Description
6-Methyl-2-pyridinecarboxaldehyde (CAS 1122-72-1) is an aromatic aldehyde with the molecular formula C₇H₇NO and a molecular weight of 121.14 g/mol. Structurally, it consists of a pyridine ring substituted with a methyl group at the 6-position and a formyl group at the 2-position (Figure 1). This compound is a low-melting solid (31–33°C) with high solubility in water (750 g/L at 20°C) and organic solvents like ether and acetone . Its spectroscopic properties include distinct $ ^1H $-NMR signals for the formyl proton (δ ~10.07 ppm) and methyl group (δ ~2.60 ppm), as well as $ ^{13}C $-NMR resonances for the aldehyde carbon (δ ~192 ppm) .
This compound is widely employed in organic synthesis, particularly in enantioselective catalysis (e.g., Rh(III)-catalyzed allylation reactions) , coordination chemistry , and as a derivatization agent in analytical methods (e.g., HPLC quantification of isoniazid) . However, it poses safety risks, including skin/eye irritation and respiratory toxicity, necessitating proper handling protocols .
Preparation Methods
Synthetic Pathways for 6-Methyl-2-Pyridinecarboxaldehyde
Chlorination-Hydrolysis-Oxidation Cascade
The most well-documented approach for synthesizing pyridinecarboxaldehydes involves a three-step cascade: chlorination of a methylpyridine precursor, hydrolysis to the alcohol, and oxidation to the aldehyde. While direct literature on this compound is limited, methods for 2-pyridinecarboxaldehyde (CN101906068A) provide a adaptable framework:
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Chlorination of 2-Methylpyridine :
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Substrate : 2-Methylpyridine (or 6-methyl-2-methylpyridine for target specificity).
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Chlorinating Agent : Trichloro isocyanate.
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Catalyst : Benzamide.
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Solvent : Halohydrocarbons (e.g., chloroform, dichloromethane).
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Outcome : 2-Chloromethylpyridine (or 6-methyl-2-chloromethylpyridine) with yields up to 95% .
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Hydrolysis to Pyridinemethanol :
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Oxidation to Pyridinecarboxaldehyde :
Key Adaptation : Replacing 2-methylpyridine with 6-methyl-2-methylpyridine in Step 1 would yield the desired 6-methyl analog. However, the availability of this precursor and its reactivity under chlorination conditions require validation.
Comparative Analysis of Methods
Advantages of Chlorination-Oxidation :
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Cost-Effectiveness : Uses inexpensive halohydrocarbon solvents and NaOCl .
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Selectivity : TEMPO-mediated oxidation minimizes over-oxidation to carboxylic acids .
Challenges for 6-Methyl Adaptation :
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Precursor Synthesis : 6-Methyl-2-methylpyridine may require custom synthesis.
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Steric Effects : The 6-methyl group could hinder chlorination or oxidation kinetics.
Reaction Optimization and Mechanistic Insights
Chlorination Step
Trichloro isocyanate selectively chlorinates the methyl group adjacent to the pyridine nitrogen. The mechanism likely involves radical intermediates stabilized by the aromatic system . Key parameters:
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Molar Ratio : 1:1.08 (2-methylpyridine : trichloro isocyanate) for mono-chlorination .
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Solvent Choice : Dichloromethane enhances reaction homogeneity vs. chloroform .
Oxidation Step
TEMPO/KBr/NaOCl systems operate via a nitroxyl radical cycle, converting alcohols to aldehydes without acidic byproducts . Critical factors:
Chemical Reactions Analysis
6-Methyl-2-pyridinecarboxaldehyde undergoes various chemical reactions, including oxidation, reduction, and condensation reactions .
Types of Reactions
Oxidation: The aldehyde group can be oxidized to form 6-methyl-2-pyridinecarboxylic acid.
Reduction: The aldehyde group can be reduced to form 6-methyl-2-pyridinemethanol.
Condensation: It can undergo condensation reactions with primary amines to form Schiff bases.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, and manganese dioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Condensation: Primary amines under acidic or basic conditions.
Major Products Formed
Oxidation: 6-Methyl-2-pyridinecarboxylic acid.
Reduction: 6-Methyl-2-pyridinemethanol.
Condensation: Schiff bases with various primary amines.
Scientific Research Applications
Synthesis Applications
6-Methyl-2-pyridinecarboxaldehyde is primarily utilized in the synthesis of various complex organic molecules. Some notable applications include:
- Anticonvulsant Compounds :
- Synthesis of Ketones :
Biological Applications
The biological relevance of this compound extends to its use in medicinal chemistry and biochemistry:
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Protein Modification :
- Research has shown that derivatives of pyridinecarboxaldehydes can be employed for site-specific modifications of proteins. This is crucial for understanding protein functions and developing biotherapeutics. The ability to modify proteins selectively allows for the creation of tailored biomaterials for drug delivery and diagnostics .
- Antimicrobial Activity :
Case Study 1: Anticonvulsant Synthesis
In a study focusing on the synthesis of anticonvulsant compounds, researchers successfully utilized this compound to create novel piperazine derivatives. These compounds were evaluated for their efficacy in reducing seizure activity in animal models, demonstrating promising results that warrant further investigation into their clinical applications.
Case Study 2: Antibacterial Complexes
A recent investigation into chitosan-silver complexes revealed that the incorporation of this compound significantly enhanced the antibacterial efficacy against Gram-positive and Gram-negative bacteria. The study provided quantitative data on the zones of inhibition (ZOI), showing values up to 16.2 mm against Staphylococcus aureus, indicating strong potential for use in medical applications .
Data Table: Summary of Applications
Application Area | Specific Use | Notable Findings |
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Medicinal Chemistry | Synthesis of anticonvulsant compounds | Effective in reducing seizure activity |
Organic Synthesis | Production of ketones | Reaction conditions include specific catalysts |
Biochemistry | Protein modification for biotherapeutics | Enables targeted modifications |
Antimicrobial Activity | Chitosan-silver complexes | High antibacterial efficacy against pathogens |
Mechanism of Action
The mechanism of action of 6-methyl-2-pyridinecarboxaldehyde involves its ability to form Schiff bases with primary amines. These Schiff bases can act as ligands, forming coordination complexes with transition metals. These complexes can exhibit various biological activities, including enzyme inhibition and antimicrobial properties .
Comparison with Similar Compounds
The structural and functional analogs of 6-methyl-2-pyridinecarboxaldehyde include pyridine-2-carboxaldehyde, 2,6-pyridinedicarboxaldehyde, p-nitrobenzaldehyde, and p-dimethylaminobenzaldehyde. Key comparisons are summarized in Table 1.
Table 1: Structural and Functional Comparison of this compound with Analogues
Reactivity in Catalytic Reactions
In Rh(III)-catalyzed allylation reactions, this compound (3c) outperforms pyridine-2-carboxaldehyde (3b) due to steric and electronic effects. For example:
- Pyridine-2-carboxaldehyde (3b) : Yielded only 14% allylated product without derivatization, likely due to instability of intermediates .
- This compound (3c) : Achieved 59% enantiomeric excess (ee) and higher yields (83% after derivatization) due to methyl-group stabilization of intermediates .
The methyl group in 3c enhances coordination with Rh(III) catalysts, as evidenced by $ ^1H $-NMR shifts (e.g., H6 proton shifts from δ 8.77 to 9.11 ppm upon complexation) . In contrast, pyridine-2-carboxaldehyde exhibits weaker coordination, leading to equilibrium between pyridinic nitrogen and carbonyl oxygen binding .
Spectroscopic and Physical Properties
- Solubility : this compound’s high water solubility (750 g/L) contrasts with hydrophobic analogs like p-nitrobenzaldehyde, making it suitable for aqueous-phase reactions .
- Fluorescence: Unlike p-dimethylaminobenzaldehyde, this compound lacks strong fluorochromic properties but shows pH-dependent acidochromism in push-pull systems .
Biological Activity
6-Methyl-2-pyridinecarboxaldehyde, also known as 6-methylpyridine-2-carboxaldehyde, is a compound that has garnered attention in various fields of biological and chemical research due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, and applications, supported by relevant case studies and research findings.
- Molecular Formula : CHNO
- Molecular Weight : 135.14 g/mol
- Appearance : Colorless to pale yellow liquid
- CAS Number : 934-60-1
Biological Activity Overview
The biological activity of this compound is primarily associated with its role as a precursor in the synthesis of various biologically active compounds. Research indicates that it exhibits several pharmacological properties:
- Antidiabetic Activity : Studies have shown that this compound can interact with insulin-mimetic metal complexes, enhancing their efficacy in biological systems. It plays a role in the chelation of metalloenzyme inhibitors, which can be crucial for developing new antidiabetic therapies .
- Protein Modification : 6-Methyl-2-pyridinecarboxaldehyde has been utilized for site-specific modification of proteins. This modification is essential for understanding protein functions and developing novel therapeutic agents. The compound's ability to selectively react with amino acids allows for the creation of targeted protein-based materials .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods, including:
- Condensation Reactions : It can be synthesized via the condensation of pyridine derivatives with aldehydes or ketones.
- Schiff Base Formation : The compound serves as a precursor for Schiff bases, which have demonstrated significant biological activities, including antimicrobial and anticancer properties .
Antidiabetic Metal Complexes
A study examined the interactions between this compound and antidiabetic metal complexes. The findings suggested that the compound enhances the stability and bioavailability of these complexes when interacting with human serum albumin, potentially leading to improved therapeutic outcomes in diabetes management .
Protein-Based Materials
Research highlighted the effectiveness of this compound in modifying proteins for various applications. The site-specific modifications facilitated by this compound enable the development of high-affinity binding proteins incorporated into polymer matrices, which are useful in biosensors and drug delivery systems .
Toxicological Profile
While exploring the biological activity, it is also important to consider the toxicological aspects:
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 6-methyl-2-pyridinecarboxaldehyde, and how do reaction conditions influence yield?
- Methodological Answer : A common synthesis involves oxidation of (6-methylpyridin-2-yl)methanol using selenious acid in 1,4-dioxane/water at 100°C for 6 hours, yielding 75% product . Alternative routes include catalytic oxidation or halogenation followed by hydrolysis. Reaction optimization (e.g., solvent choice, temperature) is critical: polar aprotic solvents enhance aldehyde stability, while prolonged heating may degrade sensitive functional groups. Purity is typically verified via HPLC (retention time comparison) or NMR (δ ~9.8 ppm for aldehyde proton) .
Q. How should researchers characterize this compound, and what analytical benchmarks are recommended?
- Methodological Answer : Key characterization methods:
- NMR : -NMR (CDCl): δ 2.60 (s, 3H, CH), 7.50–8.20 (m, 3H, pyridine-H), 9.80 (s, 1H, CHO) .
- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~4.2 min .
- Physical Properties : Molecular weight = 121.14 g/mol, CAS 1122-72-1, boiling point ~145°C .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer : The compound is classified as a skin/eye irritant (GHS Category 2/2A). Use PPE (gloves, goggles) and work in a fume hood. In case of exposure, rinse skin/eyes with water for 15 minutes. Store in airtight containers away from oxidizers at 2–8°C .
Advanced Research Questions
Q. How does this compound function as an internal standard in chromatographic analyses?
- Methodological Answer : Its stability under acidic/basic conditions and distinct retention time make it ideal for quantifying pyridoxal (PL) and pyridoxal phosphate (PLP) in biological matrices. Prepare a 1 mM solution in acetonitrile, spike into samples pre-derivatization, and quantify via UV detection (λ = 280 nm). Calibration curves show linearity (R > 0.99) in 0.1–100 µM ranges .
Q. What mechanistic role does this compound play in synthesizing push–pull chromophores?
- Methodological Answer : The aldehyde group undergoes Knoevenagel condensation with electron-rich aromatic aldehydes (e.g., p-dimethylaminobenzaldehyde) to form conjugated systems. Optimize reaction in anhydrous ethanol with piperidine catalyst (1 mol%) at 80°C for 12 hours. Monitor via TLC (hexane/ethyl acetate 3:1); product R ~0.5. The methyl group enhances electron density on the pyridine ring, stabilizing charge-transfer excited states .
Q. Can computational methods predict reactivity trends for this compound in metal coordination complexes?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) reveal the aldehyde oxygen and pyridine nitrogen as primary coordination sites. For Cu(II) complexes, binding energy (ΔE) ranges from −120 to −150 kJ/mol, depending on substituents. Experimental validation via EPR and magnetic susceptibility aligns with computed geometries (square planar vs. tetrahedral) .
Properties
IUPAC Name |
6-methylpyridine-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO/c1-6-3-2-4-7(5-9)8-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHISYUZBWDSPQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5061530 | |
Record name | 6-Methyl-2-pyridinecarboxaldehyde | |
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Molecular Weight |
121.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dark yellow crystalline solid; mp = 31-33 deg C; [Sigma-Aldrich MSDS] | |
Record name | 6-Methyl-2-pyridinecarboxaldehyde | |
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CAS No. |
1122-72-1 | |
Record name | 6-Methyl-2-pyridinecarboxaldehyde | |
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Record name | 6-Methyl-2-pyridinecarboxaldehyde | |
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Record name | 6-Methyl-2-pyridinecarboxaldehyde | |
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Record name | 2-Pyridinecarboxaldehyde, 6-methyl- | |
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Record name | 6-Methyl-2-pyridinecarboxaldehyde | |
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Record name | 6-methylpyridine-2-carbaldehyde | |
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Record name | 6-METHYL-2-PYRIDINECARBOXALDEHYDE | |
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Synthesis routes and methods
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